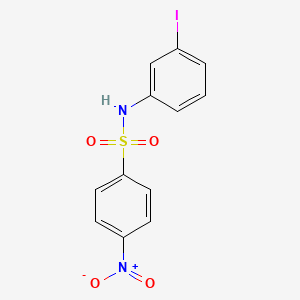![molecular formula C17H18BrNO5S B3463676 methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B3463676.png)
methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate
Vue d'ensemble
Description
Methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate, also known as BMS-986142, is a small molecule inhibitor of TYK2 (tyrosine kinase 2) and JAK1 (Janus kinase 1) enzymes. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mécanisme D'action
Methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate inhibits the TYK2 and JAK1 enzymes by binding to the ATP-binding site of the enzymes. This binding prevents the enzymes from phosphorylating their downstream targets, which are involved in the signaling pathways of pro-inflammatory cytokines. As a result, the production of pro-inflammatory cytokines is inhibited, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ. In vivo studies have shown that the compound can alleviate the symptoms of autoimmune diseases, such as psoriasis and rheumatoid arthritis, in animal models. The compound has also been shown to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate in lab experiments is its specificity for TYK2 and JAK1 enzymes. This specificity allows for the selective inhibition of the immune response without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate. One direction is to investigate the potential therapeutic applications of the compound in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study the long-term safety and efficacy of the compound in animal models and clinical trials. Additionally, the development of more soluble analogs of the compound could improve its efficacy and ease of administration.
Applications De Recherche Scientifique
Methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound has been shown to inhibit the TYK2 and JAK1 enzymes, which are involved in the signaling pathways of pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-gamma (IFN-γ). These cytokines play a crucial role in the pathogenesis of autoimmune diseases. Inhibition of these enzymes leads to the suppression of the immune response, which can alleviate the symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
methyl 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-12-4-6-13(7-5-12)19(11-17(20)24-3)25(21,22)14-8-9-16(23-2)15(18)10-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUGTINQUGPNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-cyclopropyl-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463600.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463608.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463610.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463615.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463619.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3463627.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3463630.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3463632.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3463639.png)

![4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B3463669.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinate](/img/structure/B3463681.png)
![methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B3463691.png)